3-Phosphoadenylylselenate

Descripción

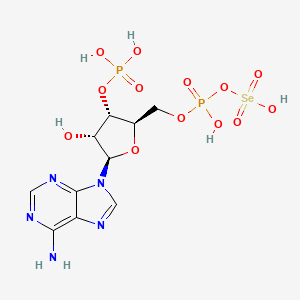

3-Phosphoadenylylselenate is a critical intermediate in selenoamino acid metabolism, acting as a key substrate for the synthesis of selenophosphate—a selenium donor required for the biosynthesis of selenocysteine and selenoproteins . Structurally, it consists of an adenosine moiety linked to a phosphate group and a selenate group, with the IUPAC name [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]selenonic acid . This compound is enzymatically derived from adenosine triphosphate (ATP) and selenate, highlighting its role in selenium assimilation pathways.

Propiedades

Fórmula molecular |

C10H15N5O13P2Se |

|---|---|

Peso molecular |

554.2 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl selenono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O13P2Se/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

AZRLZPIFEZUZLW-KQYNXXCUSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N |

Descripción física |

Solid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

3-Phosphoadenylylselenate belongs to a family of phosphoadenylylated metabolites involved in transferring reactive anionic groups. Below is a detailed comparison with its closest analogs:

3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

- Molecular Formula : C₁₀H₁₅N₅O₁₃P₂S

- Structure: Features an adenosine core with a sulfate group linked via a phosphodiester bond.

- Function: Serves as the universal sulfur donor in sulfation reactions (e.g., glycosaminoglycan biosynthesis) .

- Key Difference : Replaces selenium with sulfur, resulting in distinct biochemical roles. Sulfur’s higher electronegativity and smaller atomic radius confer greater stability to PAPS compared to selenium-containing analogs.

Adenosine 5'-Phosphoselenate (APSe)

- Molecular Formula : C₁₀H₁₄N₅O₁₂PSe

- Structure : Similar to this compound but lacks the additional phosphate group at the 3' position.

- Function : Direct precursor to this compound in selenium metabolism.

- Key Difference : Absence of the 3'-phosphate reduces its reactivity, limiting its role to early selenium activation steps .

3'-Phosphoadenosine 5'-Phosphate (PAP)

- Molecular Formula : C₁₀H₁₄N₅O₁₂P₂

- Function: A byproduct of sulfotransferase and selenotransferase reactions, regulating enzyme activity via feedback inhibition.

- Key Difference : Lacks the chalcogen (Se/S) group, rendering it inactive in selenium/sulfur transfer but critical in metabolic regulation.

Data Table: Comparative Analysis of Phosphoadenylylated Metabolites

Research Findings and Mechanistic Insights

- Selenium vs. Sulfur Reactivity: The larger atomic radius and lower electronegativity of selenium in this compound make it more nucleophilic than PAPS, enabling efficient selenophosphate synthesis under physiological conditions .

- Metabolic Flux: this compound exhibits faster turnover than PAPS due to the instability of selenate intermediates, necessitating tight regulatory control to prevent cellular toxicity .

- Enzymatic Specificity: Selenophosphate synthetase shows a 10-fold higher affinity for this compound compared to APSe, underscoring the importance of the 3'-phosphate group in substrate recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.